molecular formula C23H24N6 B5760489 5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5760489
M. Wt: 384.5 g/mol
InChI Key: MJLAJBVRNVZITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with substitutions at positions 3, 5, and 7. The 3-(4-methylphenyl) and 5-methyl groups contribute to lipophilicity, while the 7-(4-pyridin-2-ylpiperazin-1-yl) substituent introduces a nitrogen-rich, bulky moiety. Such substitutions are often designed to enhance binding affinity to biological targets, such as kinases or neurotransmitter receptors, while modulating solubility and metabolic stability .

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-6-8-19(9-7-17)20-16-25-29-22(15-18(2)26-23(20)29)28-13-11-27(12-14-28)21-5-3-4-10-24-21/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLAJBVRNVZITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)C5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is characterized by a fused ring structure that contributes to its biological activity. The molecular formula is C24H28N6C_{24}H_{28}N_{6}, and it has a molecular weight of approximately 420.53 g/mol. The presence of various substituents, such as methyl and piperazine groups, enhances its interaction with biological targets.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, making it a promising candidate for cancer therapy.

  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to interfere with specific signaling pathways involved in cell growth and survival. For instance, it may act as an inhibitor of kinases that are crucial for tumor progression .
  • Case Studies :
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine could effectively block the proliferation of breast and colon cancer cells in vitro, suggesting potential for development into therapeutic agents .
    • Another investigation highlighted the compound's efficacy in reducing tumor size in animal models when administered in conjunction with traditional chemotherapy drugs .

Neurological Applications

Beyond its anticancer properties, this compound also shows promise in treating neurological disorders.

  • Psychopharmacological Effects : The piperazine moiety is known for its psychotropic effects, which may contribute to the compound's potential as an anxiolytic or antidepressant agent. Research has indicated that certain derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
  • Case Studies :
    • Clinical trials have explored the use of pyrazolo[1,5-a]pyrimidine derivatives in managing anxiety disorders, showing promising results in reducing symptoms compared to placebo controls .
    • Additional studies have focused on the neuroprotective effects of these compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

The unique structural properties of pyrazolo[1,5-a]pyrimidines also lend themselves to applications in material science.

  • Photophysical Properties : These compounds have been investigated for their photophysical characteristics, which make them suitable for use as fluorophores in imaging technologies. Their ability to form stable crystals with interesting optical properties has opened avenues for their application in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis at Key Positions

The target compound’s distinguishing feature is its 7-position substituent , which includes a pyridin-2-ylpiperazine group. This contrasts with other derivatives:

  • Compound 3f (): Contains a 7-(trifluoromethyl) group, which is electron-withdrawing and may enhance metabolic stability but lacks the piperazine’s basicity .
  • PP1 (): A pyrazolo[3,4-d]pyrimidine with a 7-(t-butyl) group, highlighting how core scaffold differences (e.g., [3,4-d] vs. [1,5-a]) influence kinase selectivity .
Table 1: Structural Comparison of Key Analogues
Compound Name Position 3 Position 5 Position 7 Substituent Reference
Target Compound 4-methylphenyl Methyl 4-pyridin-2-ylpiperazin-1-yl -
Compound 17 () 3,5-dimethyl - 7(H)-one
18h () 2-(4-Methoxyphenyl) 7-phenyl N-(4-methylphenyl)carboxamide
3f () 2-methyl 4-nitrophenyl 7-(trifluoromethyl)
PP1 () 4-amino 4-methylphenyl 7-(t-butyl)

Physicochemical and Spectral Properties

  • Lipophilicity : The target’s 4-methylphenyl and methyl groups enhance lipophilicity, whereas the pyridin-2-ylpiperazine moiety improves water solubility via hydrogen bonding.
  • NMR Shifts : Analogues in and show aromatic protons in δ 7.0–8.5 ppm, while methyl groups appear at δ 2.0–2.5 ppm .

Q & A

Q. What are the established synthetic routes for 5-methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step reactions. The pyrazolo[1,5-a]pyrimidine core is formed via condensation of 5-aminopyrazole derivatives with electrophilic reagents (e.g., β-diketones or enaminonitriles) under reflux in solvents like ethanol or pyridine . Subsequent substitution at position 7 with 4-pyridin-2-ylpiperazine is achieved using coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution) in the presence of catalysts like Pd(PPh₃)₄ or CuI . Yield optimization requires temperature control (80–120°C) and inert atmospheres (N₂/Ar). Purification is performed via column chromatography or recrystallization from ethanol/dichloromethane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Structural confirmation relies on:
  • 1H/13C NMR : To identify substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 412.541 for C25H28N6) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) .
    Elemental analysis (% C, H, N) further verifies purity, with deviations <0.4% indicating acceptable synthesis .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening includes:
  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to test inhibition of CDK2 or KDR kinases, given structural analogs’ activity .
  • Antimicrobial Testing : Broth microdilution (MIC) against Trypanosoma brucei or Plasmodium falciparum .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified piperazine (e.g., 4-methylpiperazinyl) or pyridinyl groups (e.g., 3-pyridyl) to assess impact on kinase binding .
  • Combinatorial Chemistry : Use parallel synthesis to generate a library of 7-substituted derivatives, followed by high-throughput screening .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic interactions using Schrödinger Suite or MOE to prioritize substituents .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Replicate Studies : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) .
  • Purity Verification : Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
  • Target Profiling : Employ broad-panel kinase profiling (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

Q. What computational strategies predict binding modes to biological targets like CDK2?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to dock the compound into CDK2’s ATP-binding site (PDB: 1HCL). Prioritize poses with H-bonds to Glu81 and hydrophobic contacts with Ile10 .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability (RMSD <2.0 Å) .
  • Free Energy Calculations : MM-GBSA to calculate ΔGbinding; values ≤-40 kcal/mol suggest strong affinity .

Q. How to optimize reaction conditions for scale-up synthesis without compromising yield?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/XPhos or Ni(COD)₂ for Suzuki couplings; reduce catalyst loading to 0.5–2 mol% .
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., nitration) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.